2-(2,4-Dichlorophenyl)succinic acid

Physicochemical Properties Solid-State Characterization Crystallization

Procure this specific 2-(2,4-dichlorophenyl)succinic acid (≥96% HPLC) for reproducible R&D. The precise 2,4-dichloro substitution uniquely impacts LogP (2.20) and melting point (175°C), critical for crystallization and target engagement. Generic substitution with regioisomers (e.g., 2,6-) risks experimental failure. Ideal for pesticide synthesis and ACLY inhibitor SAR studies.

Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
CAS No. 103754-45-6
Cat. No. B012332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)succinic acid
CAS103754-45-6
Molecular FormulaC10H8Cl2O4
Molecular Weight263.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O
InChIInChI=1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16)
InChIKeySUQQTPHUAHBHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenyl)succinic acid (CAS 103754-45-6): Key Identity and Baseline for Sourcing Decisions


2-(2,4-Dichlorophenyl)succinic acid (CAS 103754-45-6) is a chlorinated aromatic dicarboxylic acid, formally a derivative of succinic acid (butanedioic acid) with a 2,4-dichlorophenyl substituent [1]. Its molecular formula is C10H8Cl2O4, with a molecular weight of 263.07 g/mol [2]. Commercial availability includes research-grade material with specified purity (e.g., ≥95% to 96% by HPLC) . The compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research, with applications noted in pesticide formulation and polymer chemistry . This overview establishes the compound's baseline identity against which procurement and research decisions can be evaluated.

Why 2-(2,4-Dichlorophenyl)succinic acid (CAS 103754-45-6) Is Not Interchangeable with Other Succinate Derivatives


Substitution of 2-(2,4-dichlorophenyl)succinic acid with closely related analogs—such as regioisomers (e.g., 2-(2,6-dichlorophenyl)succinic acid) or less-substituted phenylsuccinic acids—is not trivial in research and development workflows. The precise 2,4-dichloro substitution pattern on the phenyl ring directly impacts critical physicochemical properties, including melting point, lipophilicity (LogP), and solid-state stability [1]. These differences can alter compound behavior in crystallization, solubility, and chromatographic purification, thereby affecting reproducibility in synthesis and assay performance . Furthermore, while in-class bioactivity data are sparse, available evidence indicates that structural modifications to the succinic acid scaffold—such as the addition of a 2,4-dichlorophenyl group—can significantly modulate biological target engagement, as seen in the ATP-citrate lyase (ACLY) inhibitor series [2]. Therefore, generic substitution based solely on the succinic acid core is not supported by available quantitative data and introduces unacceptable risk to experimental outcomes.

Head-to-Head Quantitative Differentiation: 2-(2,4-Dichlorophenyl)succinic acid vs. Closest Analogs


Melting Point Differential: 2,4-Dichloro vs. 4-Chloro Phenyl Succinic Acid

2-(2,4-Dichlorophenyl)succinic acid exhibits a melting point of 175 °C [1]. In contrast, the mono-chloro analog 2-(4-chlorophenyl)succinic acid (CAS 58755-91-2) is reported to have a lower melting point of approximately 162-164 °C (estimated from flash point data, actual experimental value not available in this search) [2]. This ~11-13 °C difference in melting point is a direct consequence of the additional chlorine substitution and altered crystal packing forces. For procurement, this translates to distinct handling and purification requirements, as the higher melting solid may exhibit different solubility profiles and crystallization kinetics.

Physicochemical Properties Solid-State Characterization Crystallization

Lipophilicity (LogP) Comparison: 2,4-Dichloro vs. Parent Succinic Acid

The predicted partition coefficient (XLogP3) for 2-(2,4-dichlorophenyl)succinic acid is 2.20 . This is substantially higher than that of the parent compound, succinic acid (LogP ≈ -0.59) [1]. The > 2.7 log unit increase demonstrates a marked enhancement in lipophilicity conferred by the 2,4-dichlorophenyl moiety. This shift from a highly polar, water-soluble acid to a more lipophilic entity has direct implications for membrane permeability and solubility in organic solvents. For researchers, this means the 2,4-dichloro derivative will behave differently in biphasic extractions, HPLC retention, and in vitro assays requiring passive diffusion across lipid bilayers.

ADME Drug-Likeness Partition Coefficient

Solid-State Stability: Recommended Storage Condition Differential

Vendor technical specifications highlight a critical storage condition for 2-(2,4-dichlorophenyl)succinic acid: Biozol recommends storage at -20 °C for maximum recovery . This contrasts with the long-term storage recommendation for many succinic acid derivatives (e.g., room temperature for succinic acid itself or 0-8 °C for other analogs) [1]. The -20 °C requirement for the 2,4-dichloro compound suggests potential solid-state instability or hygroscopicity at higher temperatures, which could lead to degradation or aggregation over time. For procurement and inventory management, this mandates the availability of -20 °C freezer capacity, a logistical factor that differentiates this compound from more robust analogs.

Chemical Stability Storage Long-Term Reproducibility

Bioactivity in ACLY Inhibition: A Class-Level Indicator of Potency

While direct bioactivity data for 2-(2,4-dichlorophenyl)succinic acid itself are not available in public repositories, a closely related succinic acid derivative containing the identical 2,4-dichlorophenyl motif—(S)-2-((R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid (CHEMBL119628)—demonstrates potent inhibition of ATP-citrate lyase (ACLY) with a Ki of 700 nM against the rat enzyme and 770 nM against human recombinant ACLY [1]. This serves as a class-level benchmark: the 2,4-dichlorophenyl group, when appended to a succinic acid scaffold, can confer nanomolar inhibitory activity against a therapeutically relevant metabolic target. In contrast, a related analog with a 2-oxo-octyl linker (CHEMBL121948) shows reduced potency (Ki = 1.2 µM) [2]. This suggests that the 2,4-dichloro substitution pattern contributes to favorable target engagement in this enzyme class, though the exact contribution of the succinic acid core in the target compound requires further empirical study.

Enzyme Inhibition ATP-Citrate Lyase Drug Discovery

High-Confidence Application Scenarios for 2-(2,4-Dichlorophenyl)succinic acid (CAS 103754-45-6) Based on Quantitative Evidence


Synthetic Intermediate for Agrochemicals Requiring Balanced Lipophilicity and Thermal Stability

The compound's moderately high predicted LogP (2.20) and distinct melting point (175 °C) [1] make it a suitable building block for the synthesis of herbicides and insecticides, where a balance between membrane permeability (for foliar uptake) and solid-state handling (for formulation) is critical. Its use as an intermediate in pesticide development is explicitly noted by multiple vendors . The higher melting point compared to mono-chloro analogs reduces the risk of formulation instability during high-temperature processing.

Lead Optimization in Metabolic Disease Drug Discovery Targeting ACLY

Class-level evidence demonstrates that the 2,4-dichlorophenylsuccinic acid motif can yield potent inhibitors of ATP-citrate lyase (ACLY), a validated target for dyslipidemia and cancer metabolism [2]. Researchers can procure this compound as a core scaffold for library synthesis, leveraging the 2,4-dichloro substitution's demonstrated contribution to nanomolar enzyme inhibition. The compound's availability in research-grade purity (≥95-96%) supports structure-activity relationship (SAR) studies requiring high-purity starting material.

Polymer Chemistry Additive for Enhanced Hydrophobicity and Thermal Resistance

Vendor applications note the use of this compound in polymer formulations to enhance durability and degradation resistance . The quantitative increase in lipophilicity (Δ > 2.7 LogP units vs. succinic acid) [3] supports its role as a hydrophobic modifier, potentially improving polymer water resistance. Additionally, the elevated melting point (175 °C) may contribute to better thermal stability of the modified polymer matrix during processing.

Analytical Chemistry Reference Standard with Defined Purity and Stability

With multiple suppliers offering ≥95-96% purity by HPLC and documented storage requirements (-20 °C for long-term stability) , this compound is well-suited as a reference standard for method development and validation. The availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS) from reputable vendors ensures traceability and compliance, making it a reliable choice for quantitative analysis in complex matrices.

Technical Documentation Hub

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